molecular formula C22H23N3O2S B2737610 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one CAS No. 1706296-00-5

3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2737610
CAS No.: 1706296-00-5
M. Wt: 393.51
InChI Key: ZWYGANDJBBPPOA-UHFFFAOYSA-N
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Description

The compound 3-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)quinazolin-4(3H)-one is an organic molecule with potential applications across multiple scientific disciplines, including chemistry, biology, medicine, and industry. This compound integrates quinazoline, a bicyclic compound, with a thiazepane ring, making it unique and intriguing for researchers due to its complex structure and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis may begin with commercially available quinazolin-4-one.

  • Key Reactions

    • Condensation: : This involves the formation of the 2-oxoethyl linkage by reacting the resulting intermediate with suitable reagents under controlled temperature and pressure conditions.

  • Reaction Conditions: : Typical conditions may involve the use of solvents like dichloromethane, catalysts such as palladium, and other reagents that facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial methods for the large-scale production of this particular compound may not be well-documented, industrial synthesis would likely involve optimized versions of the lab-scale reactions with emphasis on yield, purity, and cost-efficiency. This might include continuous flow reactors, enhanced catalytic processes, and streamlined purification steps.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation to form corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Can be reduced at various functional groups, potentially forming alcohols or amines.

  • Substitution: : Undergoes nucleophilic substitution reactions, particularly at activated positions on the quinazolinone ring.

Common Reagents and Conditions

  • Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Typical nucleophiles include halides, alkoxides, and amines, often under basic conditions.

Major Products

  • Oxidation Products: : Sulfoxide or sulfone derivatives.

  • Reduction Products: : Alcohols or amines, depending on the reduction site.

  • Substitution Products: : Varied depending on the nucleophile used, leading to a diverse array of functionalized derivatives.

Scientific Research Applications

  • Chemistry: : Utilized as a starting material or intermediate in synthetic organic chemistry.

  • Biology: : Investigated for its bioactivity, potentially serving as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for therapeutic uses, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The compound's mechanism of action involves:

  • Molecular Targets: : May interact with specific enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Could inhibit or activate biochemical pathways through binding to active sites or altering conformations of biomolecules.

Comparison with Similar Compounds

Similar compounds include:

  • Quinazolinones: : Compounds like 4-quinazolinone derivatives, which have varied pharmacological activities.

  • Thiazepanes: : Other 1,4-thiazepane-containing molecules that show bioactivity in different biological assays.

Uniqueness

  • The integration of a quinazolinone framework with a thiazepane ring and o-tolyl group is relatively rare, enhancing its potential for unique bioactivity and synthetic utility.

Properties

IUPAC Name

3-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-16-6-2-3-7-17(16)20-10-11-24(12-13-28-20)21(26)14-25-15-23-19-9-5-4-8-18(19)22(25)27/h2-9,15,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYGANDJBBPPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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